8-(3,5-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-(3,5-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H27FN2O6S and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Anti-tumor Agents
Research on derivatives of complex compounds with dimethoxyphenyl groups has led to the discovery of potent anti-tumor agents. For example, Hayakawa et al. (2004) synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, showing selective cytotoxicity against tumorigenic cell lines, indicating potential for cancer treatment applications (Hayakawa et al., 2004).
Antioxidant Properties
Compounds with bromophenol derivatives have been synthesized and shown to possess effective antioxidant power. Balaydın et al. (2010) investigated the antioxidant and radical scavenging activities of synthesized bromophenols, comparing their effectiveness to standard antioxidant compounds. Such research highlights the potential of these compounds in developing treatments for oxidative stress-related diseases (Balaydın et al., 2010).
Conductivity and Stability in Polymeric Materials
Shi et al. (2017) developed poly(arylene ether sulfone)s bearing benzyl-type quaternary ammonium pendants, demonstrating good hydroxide conductivity and alkaline stability. These materials have applications in fuel cells and other technologies requiring durable conductive materials (Shi et al., 2017).
Synthesis and Biological Activities
Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, showing promising herbicidal and insecticidal activities. Such research underscores the potential of these compounds in agricultural applications, providing new avenues for pest control strategies (Wang et al., 2015).
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O6S/c1-16-12-20(4-5-21(16)24)33(28,29)26-10-11-32-23(26)6-8-25(9-7-23)22(27)17-13-18(30-2)15-19(14-17)31-3/h4-5,12-15H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUZCXTXWOFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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